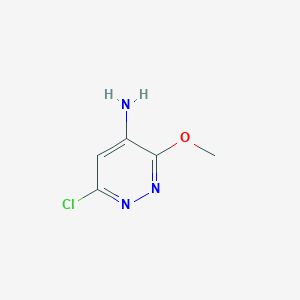

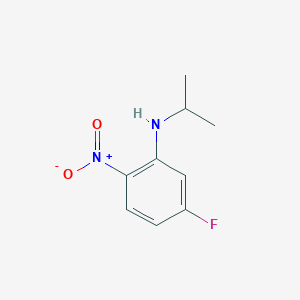

5-Fluoro-N-isopropyl-2-nitroaniline

Übersicht

Beschreibung

5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen

Complexation with Metals

- Study: Complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline were synthesized and analyzed. The ligands acted as monodentate O-bonded, and the compounds showed various structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).

Non-Linear Optical Properties

- Study: Research on N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, showed that it belongs to a family of compounds with high molecular non-linearity, demonstrating charge transfer properties (Yanes et al., 1997).

Synthesis of Antimalarial Compounds

- Study: 5-Fluoro-N-isopropyl-2-nitroaniline was used in the synthesis of 5-fluoroprimaquine, an antimalarial drug. The study explored various approaches for synthesizing the key intermediate required for this drug (O’Neill et al., 1998).

Applications in Polymer Science

- Study: N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains were synthesized. These polymers are considered for drug delivery systems, with the side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

Synthesis of Benzoxazole Derivatives

- Study: A novel and efficient route was reported for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline. This process demonstrated the versatility of 2-fluoro-5-nitroaniline in creating high-yield, complex organic compounds (Vosooghi et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N-isopropyl-2-nitroaniline | |

CAS RN |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)